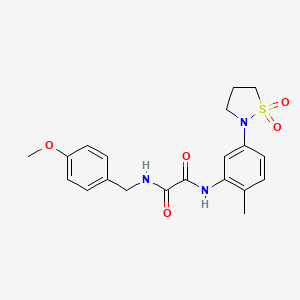
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic compound that belongs to the class of oxalamides. It features a complex structure that includes a dioxidoisothiazolidin moiety and is being investigated for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(4-methoxybenzyl)oxamide. Its molecular formula is C19H21N3O5S with a molecular weight of 393.48 g/mol. The structure can be represented as follows:
Chemical Structure
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . The compound is believed to bind to the active site of CDK2, inhibiting its activity and disrupting the cell cycle, particularly affecting the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, which is crucial for preventing uncontrolled cell proliferation often seen in cancer cells.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties due to its ability to inhibit CDK2. By preventing the phosphorylation of target proteins necessary for cell cycle progression, it may induce apoptosis in cancer cells. Studies have shown that compounds targeting CDK2 can be effective in various cancer models, suggesting potential therapeutic applications for this oxalamide derivative.
Other Biological Activities
In addition to its anticancer effects, preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial activities. These properties could broaden its application in treating various diseases beyond cancer.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1: In vitro evaluation of CDK inhibition | Demonstrated significant inhibition of CDK2 activity, leading to cell cycle arrest in cancer cell lines. |
| Study 2: Antimicrobial activity assessment | Showed promising results against specific bacterial strains, indicating potential use as an antimicrobial agent. |
| Study 3: Anti-inflammatory effects | Indicated reduced inflammatory markers in animal models, suggesting therapeutic benefits in inflammatory diseases. |
Propiedades
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-14-4-7-16(23-10-3-11-29(23,26)27)12-18(14)22-20(25)19(24)21-13-15-5-8-17(28-2)9-6-15/h4-9,12H,3,10-11,13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQDKDCZHSLVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













